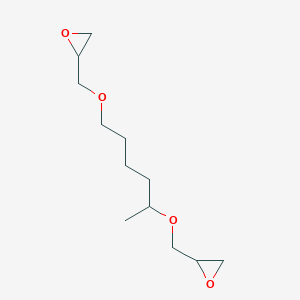
1,5-Bis(glycidyloxy)hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(glycidyloxy)hexane: is an organic compound belonging to the glycidyl ether family. It is an aliphatic compound characterized by the presence of two epoxide (oxirane) groups per molecule. This compound is primarily used in modifying epoxy resins, especially for reducing viscosity and enhancing flexibility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,5-Bis(glycidyloxy)hexane is synthesized through the condensation of hexanediol with epichlorohydrin. The reaction is catalyzed by a Lewis acid, forming a halohydrin intermediate. This intermediate is then treated with sodium hydroxide to regenerate the epoxide rings through a dehydrochlorination reaction .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route as described above. The process involves large-scale condensation and dehydrochlorination reactions, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Bis(glycidyloxy)hexane undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted glycidyl ethers.
Applications De Recherche Scientifique
1,5-Bis(glycidyloxy)hexane has a wide range of applications in scientific research, including:
Chemistry: Used as a reactive diluent in epoxy resin systems to reduce viscosity and allow higher filler loading.
Biology: Employed in the synthesis of biocompatible materials and drug delivery systems.
Medicine: Utilized in the development of medical adhesives and coatings.
Industry: Applied in the production of coatings, adhesives, sealants, and elastomers.
Mécanisme D'action
The mechanism of action of 1,5-Bis(glycidyloxy)hexane involves its epoxide groups, which can react with various nucleophiles. The compound acts as a cross-linking agent in epoxy resin systems, enhancing the mechanical properties and flexibility of the final product. The molecular targets include hydroxyl and amine groups in the resin matrix, leading to the formation of strong covalent bonds .
Comparaison Avec Des Composés Similaires
- 1,6-Hexanediol diglycidyl ether
- Bisphenol A diglycidyl ether
- 1,4-Butanediol diglycidyl ether
Comparison: 1,5-Bis(glycidyloxy)hexane is unique due to its specific chain length and the presence of two epoxide groups, which provide a balance between flexibility and reactivity. Compared to 1,6-Hexanediol diglycidyl ether, it offers slightly different mechanical properties due to the variation in chain length. Bisphenol A diglycidyl ether, on the other hand, has a more rigid structure due to the aromatic rings, making it less flexible but more thermally stable .
Propriétés
Numéro CAS |
652149-93-4 |
|---|---|
Formule moléculaire |
C12H22O4 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
2-[6-(oxiran-2-ylmethoxy)hexan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C12H22O4/c1-10(14-7-12-9-16-12)4-2-3-5-13-6-11-8-15-11/h10-12H,2-9H2,1H3 |
Clé InChI |
RWEZCEHDDUPLCV-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCOCC1CO1)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



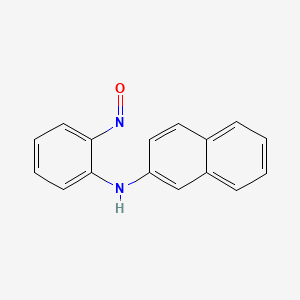

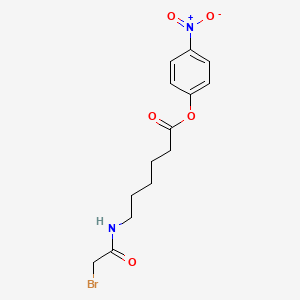

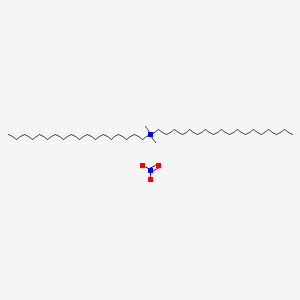
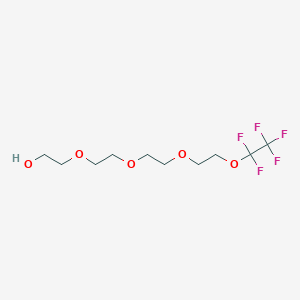
![5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12544461.png)

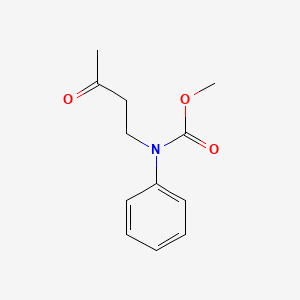
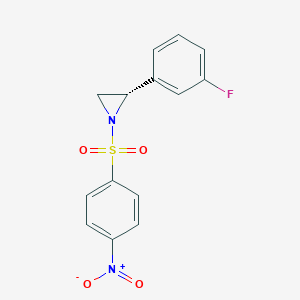
![1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12544477.png)
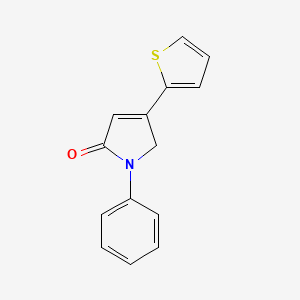
![4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12544505.png)
